N-[(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,2-difluoropropanamide
Description
N-[(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,2-difluoropropanamide is a chemical compound characterized by its unique combination of functional groups. These include a chlorofluorophenyl ring, an oxadiazole ring, and a difluoropropanamide side chain, which collectively endow it with distinct chemical properties. This compound has garnered interest in various fields such as medicinal chemistry, materials science, and industrial applications due to its unique reactivity and potential therapeutic benefits.
Properties
IUPAC Name |
N-[(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,2-difluoropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c1-6-18-11(20-22-6)10(19-12(21)13(2,16)17)7-3-4-8(14)9(15)5-7/h3-5,10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHAKUJZXODMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC(=C(C=C2)Cl)F)NC(=O)C(C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound involves several key synthetic steps:
Formation of the 4-chloro-3-fluorophenyl intermediate: : Typically, this step involves electrophilic aromatic substitution reactions where chlorine and fluorine atoms are introduced into a phenyl ring.
Oxadiazole ring synthesis: : The 1,2,4-oxadiazole ring is often formed via cyclization reactions involving hydrazides and nitriles under oxidative conditions.
Amide coupling: : The final step involves coupling the oxadiazole intermediate with 2,2-difluoropropanamide using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods: On an industrial scale, the synthesis of N-[(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,2-difluoropropanamide might leverage continuous flow processes to enhance yield and purity while reducing waste. Green chemistry principles are also applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage under strong oxidizing conditions.
Reduction: : Potentially reduced at the oxadiazole ring or the amide linkage using hydride sources like sodium borohydride.
Substitution: : The chlorofluorophenyl ring may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of agents like hydrogen peroxide or potassium permanganate.
Reduction: : Application of sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing nucleophiles such as alkoxides or thiolates under basic conditions.
Major Products
Oxidation: : Cleaved products of the oxadiazole ring.
Reduction: : Simplified analogs with reduced oxadiazole or amide components.
Substitution: : Derivatives with substituted chlorofluorophenyl rings.
Scientific Research Applications
This compound has a wide range of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: : Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Applied in the development of advanced materials, such as polymers with enhanced properties.
Mechanism of Action
Mechanism: The compound's biological activity often hinges on its ability to interact with specific molecular targets, such as enzymes or receptors, by fitting into their active sites. This interaction may inhibit or enhance the target's function.
Molecular Targets and Pathways
Enzymes: : Could inhibit key enzymes involved in disease pathways.
Receptors: : Potentially modulates receptor activity, affecting signaling pathways.
Comparison with Similar Compounds
Uniqueness: N-[(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,2-difluoropropanamide stands out due to its combination of halogenated phenyl ring and oxadiazole moiety, which confer unique reactivity and biological properties.
Similar Compounds
N-[(4-chloro-phenyl)-methyl]-2,2-difluoropropanamide: : Lacks the oxadiazole ring.
N-[(4-fluoro-3-methylphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,2-difluoropropanamide: : Different halogenation pattern.
This compound's distinct chemical structure, synthesis pathways, and versatile applications make it a fascinating subject for ongoing research and industrial use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
